1H-indol-5-ylmethylamine oxalate
Description
Properties
CAS No. |
1185295-75-3; 81881-74-5 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.227 |
IUPAC Name |
1H-indol-5-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C9H10N2.C2H2O4/c10-6-7-1-2-9-8(5-7)3-4-11-9;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6) |
InChI Key |
YOEDMMDVJVTJLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C=C1CN.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1H-indol-5-ylmethylamine oxalate is being investigated for its potential therapeutic applications. Its structural similarity to neurotransmitters suggests interactions with serotonin receptors, which are vital in mood regulation and neurological functions. The compound may also exhibit anti-inflammatory and anticancer properties, indicating its potential use in developing new drugs targeting these conditions.
Biochemical Research
In biochemical studies, this compound serves as a tool for exploring indole derivatives' effects on biological systems. Researchers are examining its role in cell signaling pathways and metabolic processes, contributing to a better understanding of cellular functions.
Material Science
The electronic properties of this compound make it a candidate for developing novel materials, such as organic semiconductors. Its ability to form stable structures can be harnessed in creating advanced electronic devices.
Agrochemicals
Research is ongoing to explore the use of this compound in agrochemicals aimed at improving crop yield and resistance to pests. This application aligns with sustainable agricultural practices by enhancing the efficacy of crop protection agents.
Anticancer Activity
A study investigating the anticancer properties of indole derivatives revealed that compounds structurally similar to this compound demonstrated significant inhibition of cell proliferation in various cancer models. For instance, one derivative exhibited an IC50 value of approximately 0.64 μM against multiple myeloma cells, indicating potent antitumor activity.
Antimicrobial Properties
Research has also focused on the antimicrobial efficacy of indole derivatives. In one study, several indole-based compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity. The findings suggest that modifications to the indole structure can enhance biological activity.
Q & A
Basic: What synthetic methodologies are optimal for preparing 1H-indol-5-ylmethylamine oxalate with high purity?
Answer:
The synthesis typically involves two steps: (1) formation of the indole-methylamine backbone via reductive amination or alkylation of 5-substituted indoles, and (2) salt formation with oxalic acid. Key considerations include:
- Reductive amination : Use sodium cyanoborohydride or catalytic hydrogenation to couple 1H-indol-5-carbaldehyde with ammonia/amines, ensuring pH control (~6–7) to minimize side reactions .
- Salt formation : React the free base with oxalic acid in anhydrous ethanol at 0–5°C to precipitate the oxalate salt. Purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Critical parameters : Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and confirm intermediate structures via -NMR (DMSO-d6, δ 7.2–7.8 ppm for aromatic protons) .
Advanced: How can computational methods (e.g., DFT) predict the electronic structure and solvent interactions of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for:
- Electron distribution : Mapping HOMO-LUMO gaps to predict reactivity. For example, the oxalate moiety lowers the LUMO energy, enhancing electrophilic interactions .
- Solvent effects : Polarizable Continuum Model (PCM) simulations show increased stability in polar solvents (ε > 30) due to hydrogen bonding between oxalate and solvent .
- Validation : Compare computed IR spectra (e.g., C=O stretching at 1700–1750 cm⁻¹) with experimental FT-IR to confirm accuracy .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- -NMR : Aromatic protons appear as doublets (δ 7.3–7.6 ppm, J = 8 Hz), while the methylamine group shows a singlet at δ 3.8–4.0 ppm. DMSO-d6 is preferred to observe NH protons .
- ESI-MS : Look for [M+H]⁺ at m/z 161.1 (free base) and [M+oxalate]⁻ at m/z 207.1. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₂N₂O₄) .
- XRD : Single-crystal X-ray diffraction resolves the salt’s ionic packing, revealing hydrogen bonds between oxalate and indole NH groups .
Advanced: How do structural modifications (e.g., substituents on the indole ring) affect the compound’s bioactivity or stability?
Answer:
- Electron-withdrawing groups (e.g., -NO₂ at position 6): Increase oxidative stability but reduce solubility in aqueous buffers.
- Methoxy groups (e.g., -OCH₃ at position 5): Enhance fluorescence properties, useful for imaging studies, but may alter receptor binding .
- Data-driven design : Use QSAR models to correlate substituent effects with logP and IC₅₀ values. For example, bulky groups at position 3 reduce membrane permeability .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
Recommendations : Store at -20°C in amber vials under argon. Avoid freeze-thaw cycles .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts) for this compound?
Answer:
- Dynamic effects : Use VT-NMR (variable temperature) to identify conformational exchange. For example, broadening of NH peaks above 25°C indicates tautomerism .
- Impurity analysis : Employ LC-MS to detect trace byproducts (e.g., oxidized indole rings).
- Cross-validation : Compare with computed NMR shifts (GIAO method at MP2/cc-pVTZ level) to assign ambiguous signals .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent oxalic acid release .
- First aid : For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous reductive amination reduces reaction time (2 hours vs. 12 hours batch) and improves consistency .
- Crystallization control : Seed the oxalate salt solution with micronized pure compound to enhance crystal uniformity.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
